3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid, followed by the introduction of the bicyclo[1.1.1]pentane moiety. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the complex sequence of reactions required to produce the compound in high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for Fmoc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino acid during peptide synthesis, preventing unwanted side reactions. The bicyclo[1.1.1]pentane moiety provides structural stability and rigidity, which can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Arg (Me, Me)-OH: Another Fmoc-protected amino acid with a different side chain.
Fmoc-Nw-nitro-L-arginine: A similar compound with a nitro group on the arginine side chain.
Uniqueness
3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability and specificity .
Properties
Molecular Formula |
C23H21NO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[(S)-carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C23H21NO6/c25-19(26)18(22-10-23(11-22,12-22)20(27)28)24-21(29)30-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,24,29)(H,25,26)(H,27,28)/t18-,22?,23?/m1/s1 |
InChI Key |
BBUMEAUKYYYUBO-WDGBRCNXSA-N |
Isomeric SMILES |
C1C2(CC1(C2)C(=O)O)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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